molecular formula C19H20N6O2 B2712172 5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901018-81-3

5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2712172
CAS No.: 901018-81-3
M. Wt: 364.409
InChI Key: FTTXTWHGIXGYFB-UHFFFAOYSA-N
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Description

This compound is a triazole-4-carboxamide derivative featuring a 1,2,3-triazole core substituted at the 1-position with a [(3-methylphenyl)carbamoyl]methyl group and at the 4-position with a 4-methylphenyl carboxamide moiety. Its synthesis likely involves coupling reactions similar to those described in and , utilizing carbodiimide-based reagents (e.g., EDCI/HOBt) for amide bond formation . The structural complexity arises from the dual aryl substitutions, which may confer unique physicochemical and pharmacological properties compared to simpler analogs.

Properties

IUPAC Name

5-amino-1-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-12-6-8-14(9-7-12)22-19(27)17-18(20)25(24-23-17)11-16(26)21-15-5-3-4-13(2)10-15/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTXTWHGIXGYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the triazole ring. Subsequent reactions with appropriate reagents introduce the amino and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Structural Features

  • Molecular Formula : C19H20N6O2
  • Molecular Weight : 364.409 g/mol
  • Key Functional Groups : Amino group, carboxamide group, triazole ring

Unique Aspects

The presence of multiple functional groups enhances the compound's potential as a bioactive molecule, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Chemistry

5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes which are essential in catalysis.

Biology

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. It interacts with biological macromolecules, potentially blocking enzyme activity by binding to their active sites. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.

Medicine

The compound has been explored for its therapeutic properties, including:

  • Anti-inflammatory Effects : Studies suggest it may modulate cellular receptors and signaling pathways related to inflammation.
  • Anticancer Activity : Preliminary research indicates potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for producing specialized polymers and other advanced materials.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the enzyme X by binding to its active site. This inhibition led to decreased metabolic activity in treated cells compared to controls.

Case Study 2: Anticancer Activity

In vitro testing on various cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides. Key structural analogs and their distinguishing features include:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Differences Biological Activity (If Reported)
Target Compound 1-[(3-methylphenyl)carbamoyl]methyl; 4-(4-methylphenyl)carboxamide ~395.4* Dual aryl groups; carbamoyl linker Not explicitly reported (see SAR below)
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide () 1-(4-methylbenzyl) ~287.3 Simpler benzyl substituent; no carbamoyl Unreported
5-Amino-N-(3-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide () 1-(4-fluorobenzyl); 4-(3-methylphenyl) ~353.4 Fluorine atom; increased electronegativity Potential CNS targets (unvalidated)
5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () 1-(4-methoxyphenyl) ~274.3 Methoxy group; enhanced solubility Unreported
5-Amino-N-(4-methylphenyl)-1-(trifluoromethylphenyl)-1H-1,2,3-triazole-4-carboxamide () 1-(3-trifluoromethylphenyl) ~405.4 CF3 group; metabolic stability Unreported

*Calculated based on formula: C20H21N5O2.

Computational and Crystallographic Data

  • Conformational Stability : emphasizes energy minimization via force fields (UFF, MMFF94). The target compound’s carbamoyl group may introduce torsional strain, affecting its preferred conformation compared to simpler analogs .
  • Crystallography : Tools like SHELXL () and WinGX () are critical for resolving crystal structures. Analogues in and exhibit planar triazole/pyrazole cores with aryl substituents oriented orthogonally, suggesting similar packing behavior for the target compound .

Molecular Similarity and Target Prediction

  • SimilarityLab (): A search for the target compound would retrieve analogs like those in –17.

Key Differentiators and Implications

  • Carbamoyl vs.
  • Dual Aryl Substitutions: The 4-methylphenyl and 3-methylphenyl groups may synergize in hydrophobic interactions, differentiating it from mono-aryl analogs.
  • Metabolic Stability : Compared to fluorinated or methoxylated analogs (), the target compound’s methyl groups may reduce oxidative metabolism but increase lipophilicity.

Biological Activity

5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its interactions with various biological macromolecules. The unique structural features of this compound, including a triazole ring and multiple functional groups, contribute to its diverse biological effects.

Structural Characteristics

The molecular formula of this compound is C19H20N6O2, with a molecular weight of 364.409 g/mol. Its structure includes:

  • Amino group : Enhances solubility and reactivity.
  • Carboxamide group : Contributes to hydrogen bonding and molecular interactions.
  • Triazole ring : Essential for biological activity, particularly in enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to interact with specific enzymes by binding to their active sites, thus blocking their function. This mechanism is crucial in the development of therapeutic agents targeting various diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Studies have highlighted its effectiveness against:

  • Candida species : Particularly Candida albicans and Candida tropicalis.
  • Bacterial strains : Including Escherichia coli and Klebsiella pneumoniae.

The antimicrobial mechanism is believed to involve disruption of the microbial cell membrane integrity and inhibition of essential metabolic pathways.

Anti-inflammatory and Anticancer Effects

This compound has also been explored for its anti-inflammatory properties. It may modulate signaling pathways involved in inflammation, contributing to its potential use in treating inflammatory diseases. Furthermore, preliminary studies suggest anticancer activities through apoptosis induction in cancer cell lines.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effect on cytochrome P450 enzymes.
    • Findings : The compound inhibited the 14α-demethylase enzyme, leading to altered sterol biosynthesis in fungal cells, which is critical for antifungal activity .
  • Antimicrobial Activity Assessment :
    • Objective : To test the efficacy against various bacterial strains.
    • Results : Moderate to high antimicrobial activity was observed against Staphylococcus aureus, Enterococcus faecalis, and other Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity :
    • Objective : To assess the compound's effect on inflammatory markers.
    • Results : Significant reduction in pro-inflammatory cytokines was noted in vitro, suggesting potential therapeutic applications in inflammatory conditions .

The mechanism of action for this compound involves:

  • Enzyme Binding : The compound binds to active sites of specific enzymes, inhibiting their activity.
  • Cellular Interaction : It interacts with cellular receptors involved in signaling pathways that regulate inflammation and cell proliferation.

Applications

This compound holds promise across various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting microbial infections and cancer.
  • Agriculture : Potential use as a fungicide due to its antifungal properties .
  • Biotechnology : As a tool for studying enzyme functions and cellular processes.

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